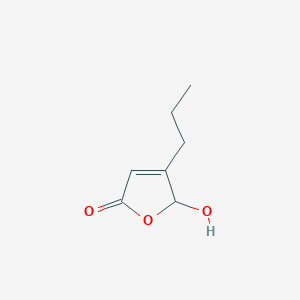

5-hydroxy-4-propylfuran-2(5H)-one

Description

The exact mass of the compound 5-Hydroxy-4-propyl-2(5H)-furanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-propyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h4,7,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMCGGGTJKNIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511823 | |

| Record name | 5-Hydroxy-4-propylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78920-10-2 | |

| Record name | 5-Hydroxy-4-propyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78920-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-4-propylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-4-propylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.255.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-hydroxy-4-propylfuran-2(5H)-one from Pentanal: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-4-propylfuran-2(5H)-one is a pivotal heterocyclic building block in the synthesis of high-value compounds, notably in the pharmaceutical sector as a key intermediate for antiepileptic drugs like Brivaracetam.[1][2] This guide provides a comprehensive technical overview of its synthesis from readily available starting materials, pentanal and glyoxylic acid. We delve into the underlying reaction mechanism, presenting a plausible base-catalyzed aldol-type condensation and subsequent lactonization pathway. A detailed, self-validating experimental protocol is provided, designed for reproducibility and scalability. This document consolidates mechanistic theory with practical, field-proven insights, offering researchers and process chemists a robust framework for the successful synthesis and characterization of this important furanone derivative.

Introduction: The Significance of the Butenolide Core

The γ-butenolide (furanone) scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide array of biological activities.[3][4] this compound (CAS 78920-10-2) is a member of this class, distinguished by its 4-propyl and 5-hydroxy substitutions. These functional groups provide crucial handles for further chemical modification, making it a versatile intermediate.[5] Its most prominent application is in the synthesis of Brivaracetam, where the furanone ring system undergoes reductive amination to construct the core pyrrolidinone structure of the final active pharmaceutical ingredient (API).[2]

The synthesis route commencing from pentanal (valeraldehyde) and glyoxylic acid represents an efficient and atom-economical approach to this molecule.[2] This guide aims to elucidate this specific transformation, moving beyond a simple recitation of steps to explain the causal factors behind the experimental design, ensuring scientific integrity and empowering the researcher to troubleshoot and optimize the process.

The Synthetic Strategy: A Mechanistic Perspective

The formation of this compound from pentanal and glyoxylic acid is fundamentally an aldol-type condensation followed by an intramolecular cyclization (lactonization). The reaction is typically facilitated by a secondary amine catalyst, such as morpholine, in a biphasic solvent system.[2][6]

Core Reactants: Functionality and Reactivity

-

Pentanal (C₅H₁₀O): Serves as the enolate precursor. The presence of acidic protons on the α-carbon (C2) allows for deprotonation by a suitable base to form a nucleophilic enolate.

-

Glyoxylic Acid (C₂H₂O₃): Functions as the electrophile. It is a unique dicarbonyl compound possessing both an aldehyde and a carboxylic acid. In this reaction, the aldehyde group is the primary site of nucleophilic attack. The carboxylic acid moiety is ultimately incorporated into the lactone ring. It's important to note that in aqueous solutions, glyoxylic acid exists predominantly as its hydrate (gem-diol), which is in equilibrium with the reactive aldehyde form.

The Catalytic Role of Morpholine

Morpholine acts as a classic base catalyst for the aldol condensation. Its secondary amine functionality is sufficiently basic to deprotonate the α-carbon of pentanal, initiating the reaction. Furthermore, it can participate in the formation of a more reactive enamine intermediate, which can also act as the nucleophile. The choice of a secondary amine helps to avoid potential side reactions like Schiff base formation that could occur with primary amines.

Proposed Reaction Mechanism

The overall transformation can be dissected into three key stages: enolate formation, nucleophilic attack, and cyclization/lactonization.

-

Enolate Formation: Morpholine abstracts an α-proton from pentanal to generate a resonance-stabilized enolate.

-

Carbon-Carbon Bond Formation: The pentanal enolate acts as a nucleophile, attacking the electrophilic aldehyde carbon of glyoxylic acid. This forms a β-hydroxy carboxylate intermediate.

-

Lactonization: The reaction mixture is typically acidified in the final step.[6] Under acidic conditions, the hydroxyl group of the intermediate attacks the carboxylic acid carbonyl carbon in an intramolecular esterification reaction. This 5-endo-tet cyclization is favorable and results in the formation of the five-membered furanone ring, eliminating a molecule of water and yielding the final product as a stable hemiacetal.

Mechanistic Diagram

Sources

- 1. CN112341413A - Intermediate for synthesizing brivaracetam and preparation method thereof - Google Patents [patents.google.com]

- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. lookchem.com [lookchem.com]

An In-Depth Technical Guide to 5-hydroxy-4-propylfuran-2(5H)-one (CAS 78920-10-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-hydroxy-4-propylfuran-2(5H)-one (CAS: 78920-10-2), a key chemical intermediate in modern pharmaceutical synthesis. This document delves into its chemical and physical properties, offers insights into its synthesis and spectroscopic profile, and discusses its primary applications, particularly its pivotal role in the manufacturing of the antiepileptic drug Brivaracetam. Furthermore, this guide will touch upon the broader context of the biological activities and toxicological considerations associated with the furanone class of compounds, highlighting areas for future research. Our objective is to equip researchers and drug development professionals with the critical knowledge required to handle, synthesize, and utilize this compound effectively and safely.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound belonging to the furanone family.[1] Its chemical structure is characterized by a five-membered lactone ring with a hydroxyl group at the 5-position and a propyl group at the 4-position.

Molecular Structure and Identifiers

-

Chemical Name: this compound[2]

-

CAS Number: 78920-10-2[2]

-

Molecular Formula: C₇H₁₀O₃[2]

-

Molecular Weight: 142.15 g/mol [2]

-

Synonyms: 4-n-Propyl hydroxy furanone, Brivaracetam Intermediate 2, 2-hydroxy-3-propyl-2H-furan-5-one[3]

Figure 1. Chemical Structure of this compound.

Physicochemical Data

There is some variability in the reported physical properties of this compound, which may be attributed to differences in purity and analytical methods. The compound is often described as a yellow to very dark brown oil, though some suppliers list it as a white to off-white crystalline powder.[2][4] This discrepancy suggests that the compound may exist as a low-melting solid or a viscous liquid at room temperature.

| Property | Value | Source(s) |

| Physical State | Yellow to very dark brown oil / White to off-white crystalline powder | [2][4] |

| Boiling Point | ~115 °C at 0.01 Torr; 325.76 °C at 760 mmHg (Predicted) | [2][3] |

| Melting Point | 89-93°C | [4] |

| Density | ~1.198 g/cm³ (Predicted) | [2] |

| Solubility | Sparingly soluble in chloroform and slightly soluble in methanol. Soluble in ethanol, DMSO, and hot water. | [3][4] |

| Storage Conditions | 2-8°C, in a dry and sealed container. | [2][3] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves a morpholine-catalyzed condensation reaction between valeraldehyde (pentanal) and glyoxylic acid.[5] This method is a variation of the Knoevenagel condensation.

Figure 2. Synthesis of this compound.

Proposed Experimental Protocol

Materials:

-

Glyoxylic acid monohydrate

-

Ethanol

-

Morpholine

-

Valeraldehyde (Pentanal)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve glyoxylic acid monohydrate in ethanol in a reaction vessel equipped with a stirrer and a cooling system.

-

Cool the solution to 0°C.

-

Slowly add morpholine dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture for 30 minutes.

-

Add valeraldehyde to the reaction mixture and allow it to react. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or GC).

-

Once the reaction is complete, concentrate the reaction solution under reduced pressure at a temperature below 90°C.

-

To the residue, add a solution of hydrochloric acid and stir.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and quality control of this compound. While a complete set of publicly available, interpreted spectra is scarce, the following represents the available data and expected spectral characteristics.

Mass Spectrometry (MS)

A mass spectrum (GC-MS) of 5-hydroxy-4-propyl-5H-furan-2-one is available and provides valuable information for its identification.[1] The fragmentation pattern would be influenced by the lactone ring, the hydroxyl group, and the propyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not publicly available, the expected signals in a ¹H NMR spectrum would include:

-

A triplet corresponding to the methyl protons of the propyl group.

-

A multiplet for the methylene protons adjacent to the methyl group.

-

A triplet for the methylene protons attached to the furanone ring.

-

A singlet for the vinylic proton on the furanone ring.

-

A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on the solvent and concentration.

-

A signal for the proton at the 5-position, likely coupled to the hydroxyl proton.

A ¹³C NMR spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

A broad O-H stretching vibration for the hydroxyl group.

-

A strong C=O stretching vibration for the lactone carbonyl group.

-

C=C stretching for the double bond within the furanone ring.

-

C-O stretching vibrations for the ester and alcohol functionalities.

-

C-H stretching and bending vibrations for the propyl group and the ring.

Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a key starting material in the synthesis of the antiepileptic drug Brivaracetam.[5]

Role in Brivaracetam Synthesis

Brivaracetam possesses two chiral centers, making its stereoselective synthesis a critical challenge. Several synthetic routes to Brivaracetam utilize this compound as a precursor. A common strategy involves the reductive amination of the furanone intermediate with (S)-2-aminobutanamide hydrochloride.[5] This reaction is a crucial step in constructing the pyrrolidinone core of the Brivaracetam molecule.

Figure 3. Role of this compound in Brivaracetam Synthesis.

Biological Activity and Toxicological Profile: A Class-Based Perspective

Specific biological and toxicological studies on this compound are not extensively reported in the scientific literature. However, an understanding of the properties of the broader furanone class of compounds is essential for handling and further development.

Potential Biological Activities

Furanone derivatives are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties. Some studies suggest that the antimicrobial action of certain furanones may involve the inhibition of microbial growth and biofilm formation. The antioxidant effects are thought to be related to their chemical structure, which can allow for the scavenging of free radicals.

Toxicological Considerations

It is crucial to approach the handling of this compound with caution, as some furanone derivatives have been shown to possess significant toxicity. For instance, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a disinfection byproduct found in drinking water, is a potent mutagen and has been shown to be carcinogenic in rodents.[7] While these findings do not directly apply to this compound, they underscore the necessity for a thorough toxicological evaluation of this compound before any new application, particularly in food or pharmaceuticals, is considered. Standard safety protocols, including the use of personal protective equipment, are recommended when handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the synthesis of the important antiepileptic drug Brivaracetam. Its synthesis via the condensation of valeraldehyde and glyoxylic acid is a known industrial process. While its physicochemical properties are reasonably well-documented, a comprehensive and publicly available set of spectroscopic data remains an area for further dissemination. The biological and toxicological profile of this specific compound is not well-defined, and caution should be exercised based on the known hazards of other compounds in the furanone class. This technical guide serves as a foundational resource for researchers and professionals in the field, providing a solid understanding of the properties and applications of this important molecule and highlighting the need for continued investigation into its characteristics.

References

- This compound (CAS 78920-10-2)

- 5-hydroxy-4-propyl-5H-furan-2-one - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

- This compound - LookChem. (URL: [Link])

- 5-Hydroxy-4-propylfuran-2(5H)

- CN112341413A - Intermediate for synthesizing brivaracetam and preparation method thereof - Google P

- 5-hydroxy-4-phenylfuran-2(5H)-one | C10H8O3 - PubChem - NIH. (URL: [Link])

- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC. (URL: [Link])

- CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)

- 5-Hydroxy-4-Propylfuran 2(5H) One - juvenus drugs - Tradeindia. (URL: [Link])

- 4-propyl-5H-furan-2-one | C7H10O2 - PubChem. (URL: [Link])

- 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)

- Developmental toxicity evaluation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)

- Design, synthesis, and biological evaluation of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives as potent antitubercular agents - PubMed. (URL: [Link])

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound|lookchem [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 7. 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanisms of Action of 5-hydroxy-4-propylfuran-2(5H)-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-4-propylfuran-2(5H)-one, a member of the furanone class of heterocyclic organic compounds, is currently recognized primarily as a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[1][2][3] However, the inherent biological activity of the furanone scaffold suggests that this compound may possess a clinically relevant mechanism of action in its own right. This technical guide synthesizes the available information on the biological activities of structurally related furanones to propose and detail putative mechanisms of action for this compound. The primary hypothesized mechanisms are the inhibition of bacterial quorum sensing and potential anticancer activity. This document provides a comprehensive overview of these potential activities, detailed experimental protocols for their validation, and the known synthetic applications of the target compound.

Introduction to this compound

This compound (CAS No: 78920-10-2) is a furanone derivative with the molecular formula C₇H₁₀O₃.[4] Furanones are a class of compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. This structural motif is present in numerous natural and synthetic molecules that exhibit a wide range of biological activities.[5] While the direct biological effects of this compound have not been extensively studied, its structural similarity to other bioactive furanones provides a strong basis for investigating its potential pharmacological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 78920-10-2 | [4] |

| Molecular Formula | C₇H₁₀O₃ | [4] |

| Molecular Weight | 142.15 g/mol | [4] |

| Appearance | Yellow to very dark brown oil | [4] |

| Boiling Point | ~115°C at 0.01 Torr | [4] |

| Storage | 2-8°C, dry and sealed | [4] |

Hypothesized Mechanism of Action I: Inhibition of Bacterial Quorum Sensing

A significant body of research has identified furanone derivatives as potent inhibitors of quorum sensing (QS) in pathogenic bacteria, particularly Pseudomonas aeruginosa.[6][7] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating virulence, biofilm formation, and antibiotic resistance.[8][9]

Molecular Basis of Furanone-Mediated QS Inhibition

Furanones are structural analogs of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria.[6] Due to this structural mimicry, furanones can act as competitive antagonists of AHL receptors, such as the LuxR-type transcriptional regulators LasR and RhlR in P. aeruginosa.[8][10] By binding to the ligand-binding domain of these receptors, furanones can prevent the binding of the native AHL autoinducers, thereby inhibiting the downstream signaling cascade that leads to the expression of virulence factors.[6][11] Molecular docking studies have shown that furanones can interact with key amino acid residues in the active sites of LasR and RhlR.[8][11]

Proposed Experimental Validation of QS Inhibition

To validate the hypothesis that this compound inhibits quorum sensing, a series of in vitro and in vivo experiments can be conducted.

2.2.1. In Vitro Assays

-

Violacein Inhibition Assay: Chromobacterium violaceum is a commonly used reporter strain that produces the purple pigment violacein in a QS-dependent manner.[12][13] Inhibition of violacein production in the presence of this compound would provide initial evidence of QS-inhibitory activity.

Protocol:

-

Culture C. violaceum in Luria-Bertani (LB) broth overnight.

-

In a 96-well microtiter plate, add fresh LB broth, the bacterial culture, and varying concentrations of this compound.

-

Incubate the plate at 30°C for 24-48 hours.

-

Quantify violacein production by lysing the cells and measuring the absorbance of the supernatant at 585 nm.

-

-

Bioluminescence Reporter Assay: Use a P. aeruginosa strain containing a reporter plasmid where a QS-regulated promoter (e.g., lasB) drives the expression of a luciferase gene. A reduction in bioluminescence in the presence of the test compound indicates inhibition of the specific QS circuit.

-

Biofilm Formation Assay: Quantify the effect of the compound on biofilm formation using a crystal violet staining method in microtiter plates.

-

Virulence Factor Production Assays: Measure the production of key P. aeruginosa virulence factors, such as elastase, pyocyanin, and rhamnolipids, in the presence and absence of the furanone.

2.2.2. In Vivo Models

-

Caenorhabditis elegans Infection Model: C. elegans is a well-established model for studying bacterial pathogenicity.[14] Assess the survival of worms fed with pathogenic P. aeruginosa in the presence and absence of this compound. Increased survival would suggest a reduction in bacterial virulence.

-

Murine Infection Models: In a more advanced preclinical setting, the efficacy of the compound can be evaluated in murine models of acute pneumonia or burn wound infection.[14]

Hypothesized Mechanism of Action II: Anticancer Activity

Several furanone derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.[5][15][16][17]

Potential Molecular Targets and Pathways

The anticancer mechanisms of furanones are multifaceted and can include:

-

Induction of Apoptosis: Furanones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[15]

-

Cell Cycle Arrest: Some furanone derivatives have been shown to arrest the cell cycle at specific checkpoints, such as the G2/M or S phase, thereby inhibiting cancer cell proliferation.[15][16]

-

DNA Interaction: There is evidence that certain bis-2(5H)-furanone derivatives can interact with DNA, which could be a potential mechanism for their cytotoxic effects.[5][16]

Table 2: Anticancer Activity of Selected Furanone Derivatives

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Findings | Reference |

| Bis-2(5H)-furanone (cpd 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA. | [16] |

| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis. | [15] |

| 5-O-silylated MBA | HCT-116 (Colon) | 1.3 | Potent antiproliferative activity. | [15] |

Proposed Experimental Validation of Anticancer Activity

A systematic approach is required to evaluate the potential anticancer effects of this compound.

3.2.1. In Vitro Cytotoxicity Screening

-

MTT/MTS Assay: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60) to determine its cytotoxic and antiproliferative effects and to calculate IC₅₀ values.

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT or MTS reagent and incubate until a formazan product is formed.

-

Measure the absorbance to determine cell viability.

-

3.2.2. Mechanistic Assays

-

Apoptosis Assays: Use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blotting for apoptosis-related proteins (e.g., caspases, Bax, Bcl-2) to determine if the compound induces apoptosis.

-

Cell Cycle Analysis: Employ flow cytometry of propidium iodide-stained cells to analyze the distribution of cells in different phases of the cell cycle after treatment with the compound.

-

DNA Interaction Studies: Utilize techniques like circular dichroism and fluorescence emission spectroscopy to investigate potential binding of the compound to DNA.[16]

Known Application: Intermediate in Brivaracetam Synthesis

Currently, the most well-documented application of this compound is as a starting material in the synthesis of Brivaracetam, a second-generation antiepileptic drug.[1][2] Brivaracetam is an analog of Levetiracetam and functions by binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[18]

Several synthetic routes to Brivaracetam utilize this compound. One common approach involves the reaction of this furanone with (S)-2-aminobutanamide hydrochloride, followed by a series of reduction and cyclization steps to form the final pyrrolidinone ring structure of Brivaracetam.[2][3]

Conclusion and Future Directions

While this compound is established as a valuable synthetic intermediate, its potential as a bioactive molecule remains largely unexplored. Based on the extensive literature on the biological activities of the furanone scaffold, it is highly plausible that this compound possesses quorum sensing inhibitory and/or anticancer properties. The experimental frameworks detailed in this guide provide a clear path for the systematic investigation of these hypothesized mechanisms of action. Elucidating the direct biological effects of this compound could unlock its potential for development as a novel therapeutic agent.

References

- Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. PubMed Central. [Link]

- Inhibitory actions of furanone C-30 on RhlR and LasR. (A) Impact of...

- Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. [Link]

- Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. PubMed Central. [Link]

- Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition.

- Bis-2(5 H )-furanone Derivatives as New Anticancer Agents: Design, Synthesis, Biological Evaluation and Mechanism Studies.

- Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing.

- Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. University of Copenhagen Research Portal. [Link]

- Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. The Capital Region of Denmark's Research Portal. [Link]

- The role of LasR active site amino acids in the interaction with the Acyl Homoserine Lactones (AHLs) analogues: A computational study.

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]

- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PubMed Central. [Link]

- Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin. ASM Journals. [Link]

- An insight on the powerful of bacterial quorum sensing inhibition. PubMed Central. [Link]

- Intermediate for synthesizing brivaracetam and preparation method thereof.

- Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. PubMed Central. [Link]

- Quorum Sensing Inhibition by Bioactive Compou. JoVE Journal. [Link]

- This compound (CAS 78920-10-2) Product Specification. Ningbo Inno Pharmchem Co.,Ltd. [Link]

- Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. PubMed Central. [Link]

- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug.

- EJ1462620 - Quorum Sensing Inhibition Evaluation Method: An Experiment-Based Microbiology Laboratory Course, Biochemistry and Molecular Biology Educ

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112341413A - Intermediate for synthesizing brivaracetam and preparation method thereof - Google Patents [patents.google.com]

- 4. Discovery and Activity Evaluation of Quorum-Sensing Inhibitors from an Endophytic Bacillus Strain W10-B1 Isolated from Coelothrix irregularis [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]

- 13. ERIC - EJ1462620 - Quorum Sensing Inhibition Evaluation Method: An Experiment-Based Microbiology Laboratory Course, Biochemistry and Molecular Biology Education, 2025-Mar [eric.ed.gov]

- 14. An insight on the powerful of bacterial quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-hydroxy-4-propylfuran-2(5H)-one: A Key Pharmaceutical Intermediate

This guide provides a comprehensive technical overview of 5-hydroxy-4-propylfuran-2(5H)-one, a significant heterocyclic compound primarily utilized as a key intermediate in the synthesis of advanced pharmaceutical agents. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and analytical characterization, underpinned by field-proven insights and authoritative references.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 78920-10-2) is a substituted furanone, also known as a butenolide.[1][2] Its structure, featuring a lactone ring, a hydroxyl group, and a propyl substituent, makes it a versatile precursor in organic synthesis. The strategic importance of this molecule is most prominently highlighted by its role as a crucial building block in the industrial synthesis of Brivaracetam, a second-generation antiepileptic drug.[3] The precise arrangement of functional groups in this compound allows for stereocontrolled introduction of key structural motifs required for the pharmacological activity of the final drug product. This guide aims to consolidate the available technical data and present it in a practical format for laboratory and industrial applications.

Chemical Structure and Nomenclature

The structural identity of a molecule is fundamental to understanding its reactivity and function. This section details the nomenclature and key structural features of this compound.

Systematic and Common Names

-

Systematic IUPAC Name : this compound

-

Common Synonyms : 2(5H)-Furanone, 5-hydroxy-4-propyl-; 5-Hydroxy-4-propyl-2(5H)-furanone; 2-Hydroxy-3-propyl-2H-furan-5-one; 5-hydroxy-4-propyl-5H-furan-2-one[4]

-

CAS Number : 78920-10-2[4]

Core Chemical Structure

The molecule is a five-membered heterocyclic lactone. The C5 position bears a hydroxyl group, creating a hemiacetal functionality which is key to its reactivity. The C4 position is substituted with a propyl group. The endocyclic double bond is located between C3 and C4.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in synthesis.

Physical and Chemical Properties

The properties of this compound are summarized in the table below, compiled from various commercial and technical sources. The appearance can vary, likely due to purity, from a yellow to brown oil to a white or off-white crystalline powder.[5]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₃ | [4] |

| Molecular Weight | 142.15 g/mol | [4] |

| Appearance | Yellow to very dark brown oil or white to off-white crystalline powder | [5] |

| Boiling Point | 325.8 ± 37.0 °C at 760 mmHg (predicted) | [6] |

| ~115 °C at 0.01 Torr | [7] | |

| Density | 1.2 ± 0.1 g/cm³ (predicted) | [6] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Methanol. Soluble in ethanol, DMSO, and hot water. | [5][6] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [6] |

| pKa (predicted) | 10.04 ± 0.40 | [6] |

| LogP (predicted) | 0.5881 | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound.

-

Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is publicly available, which can be used for identification purposes by comparing the fragmentation pattern.[8] A patent document also reports an ESI-MS result for a closely related derivative, showing m/z = 143 (M+ +1), which is consistent with the molecular weight of the target compound.[9]

-

Infrared (IR) Spectroscopy: Specific IR data for this compound is not publicly available. However, the expected spectrum would feature characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹), the C=O stretch of the lactone (around 1750 cm⁻¹), and the C=C stretch of the double bond (around 1650 cm⁻¹).

Synthesis and Purification

The primary route for synthesizing this compound is through the condensation of an aldehyde with glyoxylic acid. This method is frequently cited in the context of Brivaracetam synthesis.[3]

Reaction Principle

The synthesis is a morpholine-catalyzed condensation reaction between pentanal (valeraldehyde) and glyoxylic acid.[3] Morpholine acts as a base and a nucleophilic catalyst, facilitating the aldol-type condensation and subsequent cyclization to form the furanone ring. The choice of a secondary amine catalyst like morpholine is crucial for directing the reaction towards the desired product and minimizing side reactions.

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of the analogous 5-hydroxy-4-methyl-2(5H)-furanone, as detailed in Chinese patent CN103570649A.[10] This should be regarded as a template, and optimization may be required.

Materials:

-

Glyoxylic acid hydrate

-

Ethanol (or other suitable organic solvent)

-

Morpholine

-

Pentanal (Valeraldehyde)

-

Hydrochloric acid solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, dissolve glyoxylic acid hydrate (1.0 eq) in ethanol.

-

Catalyst Addition: Cool the solution to 0-5°C. Under stirring, slowly add morpholine (1.0-2.0 eq), maintaining the temperature below 5°C. Stir for an additional 30 minutes. This exothermic step is critical for forming the reactive enamine intermediate.

-

Aldehyde Addition: Slowly add pentanal (1.0 eq) to the reaction mixture, keeping the temperature controlled. Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until completion, monitored by TLC or HPLC.

-

Work-up and Acidification: Concentrate the reaction solution under reduced pressure. To the residue, add a dilute hydrochloric acid solution and stir. This step neutralizes the catalyst and facilitates the final ring closure and work-up.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound. High vacuum distillation is often necessary due to the relatively high boiling point.

Self-Validation: Each step of this protocol includes controls. Reaction completion is monitored chromatographically. The extraction and drying steps are standard procedures to ensure the removal of aqueous impurities and catalyst residues. The final purification step, validated by analytical techniques like GC or HPLC, ensures the required purity of the final product.

Biological Significance and Applications

The primary and well-documented application of this compound is as a key starting material for the synthesis of Brivaracetam.[3]

Role in Brivaracetam Synthesis

In the synthesis of Brivaracetam, the this compound intermediate undergoes a series of transformations, including reductive amination and subsequent cyclization, to form the core pyrrolidone structure of the final drug. The stereochemistry of the final product is often controlled in subsequent steps, making the initial synthesis of this furanone a critical foundation for the entire synthetic route.

Caption: Role as an intermediate in the Brivaracetam synthesis pathway.

Intrinsic Biological Activity

There is currently no significant body of evidence to suggest that this compound possesses intrinsic therapeutic activity itself. Its value lies in its utility as a synthetic intermediate. However, the butenolide scaffold is present in numerous natural products that exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][11] The reactivity of the lactone ring allows for potential covalent interactions with biological macromolecules, which is a common mechanism of action for this class of compounds.[11] Further research could explore the biological activity profile of this specific substituted butenolide, but for now, its primary role remains in the realm of synthetic chemistry.

Conclusion

This compound is a molecule of significant industrial importance, serving as a cornerstone in the synthesis of the antiepileptic drug Brivaracetam. Its synthesis via the condensation of pentanal and glyoxylic acid is a robust and scalable method. While detailed public data on its spectroscopic characterization is somewhat limited, its physicochemical properties are well-documented by commercial suppliers. This guide has synthesized the available information to provide a comprehensive technical resource for scientists and developers, highlighting the causality behind its synthesis and its critical role as a pharmaceutical intermediate.

References

- LookChem. This compound. [Link]

- SpectraBase. 5-hydroxy-4-propyl-5H-furan-2-one - Optional[MS (GC)] - Spectrum. [Link]

- PubChem. 5-hydroxy-4-phenylfuran-2(5H)-one. [Link]

- Google Patents.

- PMC (PubMed Central).

- NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 78920-10-2)

- Chemsrc. This compound | CAS#:78920-10-2. [Link]

- LookChem. This compound. [Link]

- Pharmaffiliates. CAS No : 78920-10-2 | Product Name : this compound. [Link]

- Google Patents. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

- PMC (PubMed Central). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]

- MDPI. A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. [Link]

- Semantic Scholar. Identification, synthesis, and characterization of thermal degradants of brivaracetam. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 78920-10-2)

- SpectraBase. 5-hydroxy-4-propyl-5H-furan-2-one - Optional[MS (GC)] - Spectrum. [Link]

Sources

- 1. Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. lookchem.com [lookchem.com]

- 7. nbinno.com [nbinno.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. CN112341413A - Intermediate for synthesizing brivaracetam and preparation method thereof - Google Patents [patents.google.com]

- 10. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 11. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

discovery and isolation of furanone derivatives

An In-Depth Technical Guide to the Discovery, Isolation, and Elucidation of Furanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanones constitute a vital class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules.[1][2] Their prevalence in systems ranging from marine algae to fruits, and their roles as flavor components, pheromones, and antimicrobial agents, underscore their significance.[3][4][5] This guide provides a comprehensive technical overview for the modern researcher, navigating the intricate journey from the initial discovery of furanone derivatives in natural sources or synthetic reaction mixtures to their definitive isolation and structural characterization. We will delve into the causality behind methodological choices in extraction, purification, and spectroscopic analysis, offering field-proven insights to streamline and validate the research workflow.

Part 1: The Landscape of Furanone Discovery

The genesis of any furanone-centric research project lies in its discovery, either through isolation from a natural matrix or via targeted chemical synthesis. Understanding the origins of these molecules is critical as it informs the entire downstream isolation and purification strategy.

Furanones in Nature: A Chemical Cornucopia

Furanone derivatives are biosynthesized by an astonishingly diverse range of organisms. This ubiquity is a testament to their evolutionary utility in roles such as chemical defense and signaling.[3][4]

-

Plants and Fruits: Higher plants and fruits are prolific sources. The quintessential example is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), a key aroma compound first identified in pineapples and also found in strawberries and tomatoes.[5][6][7] Ascorbic acid (Vitamin C) is another prominent furanone derivative abundant in the plant kingdom.[3][6]

-

Marine Organisms: The marine environment, particularly red algae like Delisea pulchra, is a well-documented source of halogenated furanones. These compounds function as a defense mechanism, preventing bacterial colonization by interfering with quorum sensing signaling pathways.[3][4][5][6]

-

Microorganisms: Bacteria and yeast are capable of producing furanone derivatives, often during fermentation processes. For instance, yeasts contribute to the formation of flavor-active furanones in soy sauce and beer.[3][6]

-

Thermally Processed Foods: While not a classical "natural" source, the Maillard reaction between amino acids and reducing sugars during the heating of food is a major pathway for the formation of many furanone derivatives that are fundamental to the flavor profiles of cooked foods.[3][7]

Synthesis of Furanone Scaffolds: Constructing the Core

Chemical synthesis provides access to novel furanone derivatives not found in nature and allows for the production of known compounds on a larger scale for further study.[8] The choice of synthetic route is dictated by the desired substitution pattern on the furanone ring.

-

Cyclization Strategies: Many modern synthetic approaches rely on the cyclization of functionalized precursors. A common and efficient method involves the transition-metal-catalyzed cycloisomerization of γ-hydroxyalkynones or allenic hydroxyketones to yield substituted 3(2H)-furanones.[9] The elegance of this approach lies in its atom economy and ability to proceed under mild conditions.

-

Multi-Component Reactions: For building molecular complexity rapidly, multi-component reactions are invaluable. For example, the synthesis of furonaphthoquinones can be achieved through a three-component reaction of lawsone (a naturally occurring naphthoquinone), an aldehyde, and nitromethane under aqueous conditions.[10]

-

Metal-Free Approaches: To avoid potential metal contamination in the final product—a critical consideration in drug development—metal-free synthetic strategies have been developed. An efficacious method for synthesizing 4-aryl-3(2H)-furanones involves the nucleophilic addition of an active methylene compound to an aryne, followed by ring closure.[1]

Part 2: A Practical Guide to Isolation and Purification

The isolation of a target furanone from a complex mixture—be it a crude natural extract or a post-reaction mixture—is the most challenging yet critical phase of the workflow. The strategy must be tailored to the physicochemical properties of the target molecule and the nature of the matrix.

Initial Extraction: Liberating the Target

The first step is to liberate the furanone from its source material. For natural products, this typically involves solvent extraction.

-

Rationale for Solvent Choice: The choice of solvent is paramount and is based on the polarity of the target furanone(s). For moderately polar furanones from plant or microbial sources, solvents like dichloromethane or ethyl acetate are effective.[11]

-

Challenge of High-Oil Matrices: When working with samples rich in lipids, such as certain seeds or processed foods, direct solvent extraction can co-extract large amounts of oil, complicating downstream purification.[12] In such cases, a preliminary liquid-liquid extraction with a polar solvent like acetonitrile can be used to selectively partition the furanones away from the non-polar lipids.

Chromatographic Purification: The Core of Separation Science

Chromatography is the cornerstone of furanone purification. A multi-step approach, beginning with low-resolution techniques and progressing to high-resolution methods, is typically the most effective.

Caption: General workflow for the isolation and purification of furanone derivatives.

HPLC is the definitive technique for purifying most furanone derivatives due to its high resolution and versatility.[13]

-

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for furanone separation. It is ideal for moderately polar to nonpolar compounds.[13] The separation is driven by hydrophobic interactions between the analyte, a nonpolar stationary phase (e.g., C18), and a polar mobile phase (typically a water/acetonitrile or water/methanol gradient).[13][14] Adding modifiers like formic or phosphoric acid to the mobile phase can significantly improve peak shape by ensuring acidic or phenolic hydroxyl groups are protonated.[13][14]

-

Normal-Phase HPLC (NP-HPLC): For very non-polar furanones that show little retention in RP-HPLC, normal-phase chromatography with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol) is the method of choice.[13]

-

Chiral HPLC: Many furanones are chiral, and separating their enantiomers is often crucial for pharmacological studies. This is achieved using chiral stationary phases (CSPs), with polysaccharide-based CSPs being particularly effective.[13]

Protocol: Preparative RP-HPLC Purification of a Furanone Derivative

-

Sample Preparation: Dissolve the semi-purified furanone fraction in the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile). Ensure complete dissolution; sonication may be necessary. Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

HPLC System and Conditions:

-

System: A preparative HPLC system with a fraction collector.

-

Column: A C18 preparative column (e.g., 20 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient tailored to the analyte's retention time, determined from analytical scale runs (e.g., 5% B to 95% B over 30 minutes).

-

Flow Rate: Dependent on column diameter (e.g., 15-20 mL/min for a 20 mm ID column).

-

Detection: UV detection at a wavelength where the furanone absorbs (e.g., 290 nm).[13]

-

-

Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the target peak, using narrow collection windows to maximize purity.

-

Post-Purification:

-

Analyze the collected fractions for purity using analytical HPLC.

-

Combine fractions that meet the desired purity threshold (>95%).

-

Remove the mobile phase solvent via rotary evaporation to yield the purified furanone.[13]

-

For volatile furanones, particularly those contributing to flavor and aroma, GC coupled with Mass Spectrometry (GC-MS) is the primary tool for both separation and identification.[11][15]

-

Challenge & Solution: Derivatization: A significant challenge with GC analysis is the high polarity and potential thermal instability of many furanones, especially those with hydroxyl groups.[15][16] This can lead to poor peak shape and degradation in the hot injector. The solution is derivatization , which converts the polar hydroxyl group into a less polar, more stable, and more volatile ether or ester. A common method is reacting the furanone with pentafluorobenzyl bromide (PFBBr) to create a stable derivative suitable for GC analysis.[15][16]

-

Extraction for GC: Solid Phase Microextraction (SPME) is a solvent-free technique ideal for extracting volatile furanones from a sample's headspace before GC injection.[15][16]

Part 3: Structural Elucidation: Confirming the Molecular Identity

Once a furanone derivative has been isolated in pure form, its chemical structure must be unequivocally confirmed. This is achieved by combining data from several spectroscopic techniques.[17][18]

Caption: The logical integration of spectroscopic data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule.[19] It provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Reveals the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and how they are connected to neighboring protons (splitting patterns).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.[17]

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish connectivity. COSY shows which protons are coupled to each other, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively, allowing the entire molecular puzzle to be pieced together.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), can determine its elemental formula.[17][20] The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's substructures.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[17][21] For furanones, key absorptions include:

-

A strong C=O (carbonyl) stretch, typically around 1700-1760 cm⁻¹.

-

A broad O-H (hydroxyl) stretch around 3200-3600 cm⁻¹ if a hydroxyl group is present.

-

C=C (alkene) stretches in the 1600-1680 cm⁻¹ region.

Data Summary: Spectroscopic Profile

The following table summarizes typical spectroscopic data for a representative furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone.

| Technique | Parameter | Characteristic Value / Observation | Reference |

| ¹H NMR | Chemical Shift (δ) | ~2.0-2.3 ppm (CH₃ groups), ~4.4 ppm (CH proton), Broad singlet (OH) | [20] |

| ¹³C NMR | Chemical Shift (δ) | ~15-20 ppm (CH₃ carbons), ~70-80 ppm (CH carbon), ~190-200 ppm (C=O carbon) | [20] |

| IR | Wavenumber (cm⁻¹) | ~3400 (broad, O-H), ~1710 (strong, C=O), ~1630 (C=C) | [11] |

| MS (EI) | m/z | Molecular Ion (M⁺) at 128, key fragments from loss of CH₃ or H₂O | [11] |

| UV-Vis | λmax | ~290 nm in neutral solution | [22] |

Conclusion

The study of furanone derivatives is a dynamic and rewarding field, bridging natural product chemistry, synthetic innovation, and pharmacology. A successful research endeavor hinges on a logical, well-validated workflow. By understanding the rationale behind the selection of extraction methods, tailoring chromatographic separations to the molecule's specific properties, and systematically integrating multi-faceted spectroscopic data, researchers can confidently navigate the path from initial discovery to the isolation and definitive identification of these scientifically significant compounds.

References

- Benchchem. (2025).

- ResearchGate. (n.d.). Synthesis of 3(2H)‐Furanones: A Review.

- PubMed. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2(5H)

- National Institutes of Health (NIH). (n.d.). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures.

- Dovepress. (2020).

- PubMed. (2016). Natural and Synthetic Furanones with Anticancer Activity.

- SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column.

- Semantic Scholar. (n.d.). Methods of synthesis of furan-2(5H)-ones.

- Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones.

- Benchchem. (2025).

- MDPI. (n.d.). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).

- National Institutes of Health (NIH). (2025). A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties.

- MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis.

- MDPI. (n.d.). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.

- ResearchGate. (2014). How can I isolated and quantify the furan(one) compounds in a food with high oil content?.

- Reddit. (2025).

- Benchchem. (2025).

- J-Stage. (n.d.). Isolation of 4-Hydroxy-5-methyl- 3(2H)-furanone, a Flavor Component in Shoyu (Soy Sauce).

- ResearchGate. (n.d.). Examples of natural products containing the 3(2H)-furanone unit.

- Benchchem. (2025). Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures.

- J-Stage. (n.d.). Isolation and Identification of 4-Hydroxy-2(or 5)-ethyl-5(or 2)- methyl-3(2H)-furanone, as a Flavor Component in Shoyu (Soy Sauce).

- PubMed. (2011).

- SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column.

- National Institutes of Health (NIH). (n.d.).

- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methods of synthesis of furan-2(5H)-ones | Semantic Scholar [semanticscholar.org]

- 3. The naturally occurring furanones: formation and function from pheromone to food [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 3(2H)-Furanone synthesis [organic-chemistry.org]

- 10. A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lehigh.edu [lehigh.edu]

- 18. youtube.com [youtube.com]

- 19. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 22. jstage.jst.go.jp [jstage.jst.go.jp]

A Technical Guide to the Natural Sources, Biosynthesis, and Analysis of 5-Hydroxy-Furanone Compounds for Pharmaceutical and Nutraceutical Research

Executive Summary

The 5-hydroxy-furanone scaffold is a pivotal structural motif found in a diverse array of natural products, contributing significantly to both their sensory properties and biological activities.[1] These compounds are of substantial interest to researchers and drug development professionals due to their wide-ranging pharmacological potential, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of the principal natural sources of 5-hydroxy-furanone derivatives, the biochemical and chemical pathways governing their formation, validated methodologies for their extraction and characterization, and their demonstrated biological activities that underscore their potential in drug discovery and development.

Introduction to 5-Hydroxy-Furanone Compounds

Furanones are a class of five-membered heterocyclic compounds featuring a furan ring with a ketone group.[3] The 5-hydroxy-furanone substructure, where a hydroxyl group is present at the C5 position of the lactone ring, is a key feature that imparts significant reactivity and biological functionality.[1][4][5] This structural element allows for multiple sites of chemical modification and influences the molecule's polarity and hydrogen bonding capacity, which are critical for interactions with biological targets.[2][6]

Prominent examples that highlight the importance of this class include:

-

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Famous for its sweet, strawberry-like aroma, it is a key flavor compound in many fruits.[7][8][9]

-

3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon): An extremely potent aroma compound with a characteristic maple syrup or curry-like scent, found in spices and aged spirits.[10][11]

-

Brominated Furanones: Secondary metabolites from marine algae with potent anti-biofilm and quorum sensing inhibitory activities.[1][12]

This guide will explore the origins of these and other related compounds, providing the technical foundation necessary for their exploration in pharmaceutical and nutraceutical applications.

Principal Natural Sources

5-Hydroxy-furanone derivatives are biosynthesized by a vast range of organisms and are also formed through chemical reactions during food processing.[1][5]

Plants, Fruits, and Spices

Higher plants and fruits are a rich source of furanone compounds, where they often serve as key contributors to the characteristic aroma.

-

Fruits: Strawberries, pineapples, raspberries, and tomatoes are well-documented sources of Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and its derivatives.[1][7][8][12] The concentration of Furaneol® in strawberries, for example, increases dramatically during ripening and can reach levels as high as 37 µg/g.[9]

-

Spices and Herbs: Fenugreek seed and lovage are the most significant natural sources of sotolon, which is responsible for their characteristic aromas.[10][11] Sotolon has also been identified as a key aroma compound in walnuts.[13]

-

Other Plants: The plant Helleborus lividus subsp. corsicus is a notable and abundant source of (S)-5-hydroxymethyl-2(5H)-furanone, a valuable chiral intermediate for chemical synthesis.[1][14][15] This compound can constitute up to 85% of a dichloromethane extract from the plant's leaves.[14][15]

Marine Organisms

Marine environments provide unique halogenated furanones with distinct biological activities.

-

Red Seaweed (Delisea pulchra): This alga is a well-documented source of a variety of brominated furanones.[1][12] These compounds function as a chemical defense mechanism, preventing bacterial colonization by interfering with quorum sensing signaling pathways.[12][16]

Microorganisms

Certain bacteria and yeasts are capable of producing furanone derivatives during fermentation processes.

-

Yeasts and Bacteria: Yeasts can contribute to the formation of furanones in fermented products like soy sauce and beer.[1][12][16] Lactic acid bacteria, such as Lactobacillus helveticus, have also been shown to produce these compounds.[1]

Thermally Processed Foods

While not a biological source, the Maillard reaction is a primary route for the formation of many flavor-active furanones in cooked foods.[1][16] This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures, generating a complex mixture of compounds, including various 5-hydroxy-furanone derivatives that are essential to the flavor profiles of coffee, bread, and roasted meats.[1][17][18]

| Compound Name | Key Natural Sources | Primary Significance |

| Furaneol® (HDMF) | Strawberries, Pineapple, Raspberries, Tomatoes[1][7][8] | Key flavor/aroma compound (sweet, caramel, strawberry) |

| Sotolon | Fenugreek, Lovage, Aged Rum/Sake, Walnuts[10][11][13] | Potent flavor/aroma compound (maple syrup, curry) |

| (S)-5-hydroxymethyl-2(5H)-furanone | Helleborus lividus subsp. corsicus[14][15] | Valuable chiral building block for organic synthesis |

| Brominated Furanones | Red Seaweed (Delisea pulchra)[1][12] | Potent quorum sensing inhibitors with anti-biofilm activity |

| Norfuraneol | Formed from pentoses during Maillard reaction[17] | Flavor compound (caramel-like) |

| Ascorbic Acid (Vitamin C) | Higher Plants (Citrus fruits, etc.)[1][12] | Essential nutrient, antioxidant |

Biochemical and Chemical Formation Pathways

The formation of 5-hydroxy-furanones in nature and during processing occurs via distinct and complex pathways.

Maillard Reaction and Carbohydrate Degradation

The Maillard reaction is the most common chemical pathway for the formation of furanones like Furaneol® and its analogue, norfuraneol, in thermally processed foods.[1][17] The process is initiated by the condensation of a reducing sugar with an amino acid, followed by a cascade of reactions including enolization, dehydration, and cyclization.[17][18] For example, hexoses (like fructose) are precursors to Furaneol®, while pentoses (like xylose) lead to the formation of norfuraneol.[8][17]

Caption: Simplified Maillard reaction pathway leading to the formation of 4-hydroxy-furanones.

Enzymatic Biosynthesis in Organisms

In contrast to the chemical nature of the Maillard reaction, furanone biosynthesis in plants and other organisms is a tightly regulated enzymatic process.

-

In Fruits: In strawberries, D-fructose 6-phosphate has been identified as a key precursor to Furaneol®.[19] This suggests a dedicated biochemical pathway, distinct from simple sugar degradation, is involved in the formation of this critical flavor compound during fruit ripening.[8][19]

-

In Spices: Sotolon is produced spontaneously in nature from the amino acid 4-hydroxy-L-leucine, which serves as its direct precursor.[12][16]

Methodologies for Extraction, Isolation, and Characterization

The analysis of 5-hydroxy-furanones from natural matrices requires specialized protocols due to their varying volatility, polarity, and often low concentrations.

Rationale for Method Selection

-

For Volatile Furanones (e.g., Furaneol®, Sotolon): The primary challenge is capturing these compounds without loss. Headspace techniques are often preferred. For quantitative analysis, solvent extraction followed by concentration is common, but care must be taken to avoid thermal degradation. Gas Chromatography (GC) is the separation technique of choice due to its ability to handle volatile and semi-volatile compounds.

-

For Non-Volatile Furanones (e.g., (S)-5-hydroxymethyl-2(5H)-furanone): Standard liquid-liquid solvent extraction is highly effective. The choice of solvent (e.g., dichloromethane, ethyl acetate) is critical and is based on maximizing the partitioning of the target analyte from the aqueous matrix while minimizing the co-extraction of interfering substances.[1][14] Analysis is often performed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR).[14]

Caption: Experimental workflow for the extraction and analysis of furanones from a fruit matrix.

Detailed Experimental Protocol: Extraction of Furaneol® from Strawberries via SPE-GC-MS

This protocol is adapted from established methods for analyzing volatile compounds in fruit matrices.[1] The use of Solid-Phase Extraction (SPE) provides a cleaner, more concentrated sample than simple liquid-liquid extraction, leading to improved sensitivity and chromatographic performance.

1. Sample Preparation: a. Homogenize 10 g of fresh or frozen strawberries into a uniform puree. b. Transfer the puree to a centrifuge tube, add 20 mL of deionized water, and vortex for 2 minutes. c. Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet solid materials. d. Carefully collect the clear supernatant, which contains the water-soluble furanones and their glycosides.[1]

2. Solid-Phase Extraction (SPE): a. Cartridge Conditioning: Condition a Lichrolut-EN SPE cartridge (or equivalent polymeric sorbent) by passing 5 mL of methanol followed by 5 mL of deionized water. This activates the sorbent and ensures proper retention. b. Sample Loading: Load the supernatant from step 1d onto the conditioned SPE cartridge at a slow, controlled flow rate (approx. 1-2 mL/min). c. Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar interferences like sugars and organic acids that are not retained on the sorbent.[1] d. Elution: Elute the retained furanones with 5 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane. These solvents effectively disrupt the analyte-sorbent interaction to recover the target compounds.[1] The eluate can be concentrated under a gentle stream of nitrogen if necessary.

3. GC-MS Analysis: a. Column: Use a DB-5ms column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar to mid-polar column suitable for flavor compounds.[1] b. Carrier Gas: Helium at a constant flow of 1 mL/min. c. Injector: 250°C in splitless mode to maximize analyte transfer to the column. d. Oven Program: Start at 40°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min. This program effectively separates volatile compounds.[1] e. MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300. f. Quantification: Prepare an external calibration curve using a certified standard of Furaneol®. Identification is confirmed by matching retention time and mass spectrum with the standard.

Biological Activities and Drug Development Potential

Beyond their role as flavorants, 5-hydroxy-furanones possess a range of biological activities that make them attractive candidates for drug development.[4]

Quorum Sensing Inhibition

The brominated furanones produced by the seaweed Delisea pulchra are potent inhibitors of bacterial quorum sensing (QS).[1] QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression. These furanones act as antagonists, likely by binding to the bacterial signal receptor proteins (e.g., LuxR-type proteins) and preventing the binding of the native N-acyl-homoserine lactone (AHL) signaling molecules.[1] This mechanism disrupts bacterial communication, reduces virulence, and inhibits the formation of resilient biofilms, making QS inhibitors a promising anti-virulence strategy that may not induce traditional antibiotic resistance.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. foreverest.net [foreverest.net]

- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Furaneol - Wikipedia [en.wikipedia.org]

- 10. Sotolon - Wikipedia [en.wikipedia.org]

- 11. Sotolon [chemeurope.com]

- 12. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: C orsicus Leaves from Corsica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The naturally occurring furanones: formation and function from pheromone to food | Biological Reviews | Cambridge Core [cambridge.org]

- 17. imreblank.ch [imreblank.ch]

- 18. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Ascendancy of 5-Hydroxy-4-propylfuran-2(5H)-one: A Technical Guide to a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is insatiable. These molecules, as the fundamental units of pharmaceuticals, agrochemicals, and advanced materials, require chiral building blocks that offer not only stereochemical fidelity but also synthetic versatility. Among these, 5-hydroxy-4-propylfuran-2(5H)-one, a member of the butenolide family, has emerged as a cornerstone for the construction of complex molecular architectures. Its inherent chirality at the C5 position, coupled with a rich chemical reactivity, provides a powerful platform for the stereocontrolled synthesis of a diverse array of bioactive molecules. This technical guide delves into the synthesis, stereochemical intricacies, and strategic applications of this pivotal chiral synthon, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Signature